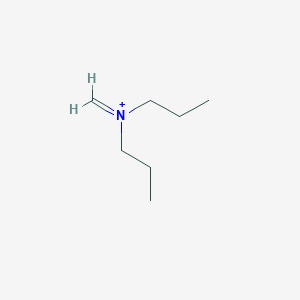
1-Propanaminium, N-methylene-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-methylene-N-propyl- is a secondary amine with a propyl group and a methylene group attached to the nitrogen atom. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanaminium, N-methylene-N-propyl- can be synthesized through the alkylation of 1-propanamine with formaldehyde and a propyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the amine, followed by the addition of formaldehyde and the propyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-methylene-N-propyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylene or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-Propanaminium, N-methylene-N-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-methylene-N-propyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-propanamine: A secondary amine with a methyl group instead of a methylene group.
N,N-dimethyl-1-propanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-ethyl-1-propanamine: A secondary amine with an ethyl group instead of a propyl group.
Uniqueness
1-Propanaminium, N-methylene-N-propyl- is unique due to its specific combination of a methylene and a propyl group attached to the nitrogen atom. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76135-91-6 |
|---|---|
Molecular Formula |
C7H16N+ |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
methylidene(dipropyl)azanium |
InChI |
InChI=1S/C7H16N/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3/q+1 |
InChI Key |
LDUWYEYRWMFXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](=C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















